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CMPI hydrochloride

Cat. No.: B1573838
M. Wt: 379.28
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation in Neuropharmacology

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in numerous physiological processes, including synaptic transmission, learning, memory, and attention. benthamscience.comresearchgate.net The modulation of nAChR activity is a key area of interest in neuropharmacology due to their association with various neurological conditions. For instance, dysfunction of nAChRs has been implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) dependence. medchemexpress.commdpi.commdpi.com

Modulation of these receptors can occur through several mechanisms. Agonists are substances that bind to and activate the receptor, mimicking the effect of the endogenous ligand, acetylcholine. Antagonists, conversely, block the receptor and prevent its activation. The complexity of the nAChR family, which is composed of various subunit combinations (e.g., α4β2, α7), allows for the development of subtype-selective modulators, offering the potential for more targeted therapeutic interventions. mdpi.comrndsystems.com

Rationale for Investigating Positive Allosteric Modulators (PAMs) of nAChRs

While direct-acting agonists have been a traditional focus of drug development, there are inherent challenges, such as receptor desensitization—a state where the receptor becomes unresponsive to further stimulation despite the continued presence of the agonist. mdpi.com This has led to a growing interest in an alternative approach: positive allosteric modulation.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for acetylcholine. mdpi.comnih.gov Instead of directly activating the receptor, PAMs enhance the effect of the endogenous agonist, acetylcholine or choline. mdpi.comacs.org This approach offers several potential advantages:

Preservation of Endogenous Signaling: PAMs amplify the natural, physiological pattern of receptor activation, rather than inducing a constant, non-physiological stimulation. nih.govacs.org

Reduced Desensitization: Some PAMs can reduce or slow the rate of receptor desensitization, thereby prolonging the signaling response. mdpi.comacs.org

Improved Selectivity: Allosteric binding sites can be more diverse across different receptor subtypes than the highly conserved orthosteric site, potentially allowing for the development of more subtype-selective drugs with fewer off-target effects. mdpi.com

These characteristics make nAChR PAMs a promising avenue of research for developing novel therapeutics for cognitive disorders and other conditions linked to cholinergic dysfunction. benthamscience.commdpi.com

Introduction of CMPI Hydrochloride as a Research Probe in nAChR Biology

This compound has emerged as a significant research tool for studying nAChR function, particularly the α4β2 subtype. tocris.comtocris.com It is a potent and selective positive allosteric modulator of α4β2 nAChRs. tocris.com Its chemical name is 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.

The utility of this compound in research stems from its specific pharmacological profile. It enhances the response of certain nAChR subtypes to acetylcholine while having inhibitory effects on others. tocris.com This selectivity allows researchers to dissect the specific roles of different nAChR subtypes in various neuronal circuits and physiological processes. medchemexpress.com Furthermore, this compound has been shown to have the ability to photoincorporate into amino acid side chains, making it a valuable tool for mapping the binding sites on the receptor. tocris.com

Scope and Significance of this compound Research

The research involving this compound is primarily focused on elucidating the structure, function, and pharmacological modulation of α4β2 nicotinic acetylcholine receptors. Its significance lies in its ability to act as a highly specific probe, enabling a deeper understanding of:

Receptor Stoichiometry and Function: this compound exhibits differential effects on α4β2 nAChRs with different subunit stoichiometries, specifically potentiating the (α4)3(β2)2 subtype while inhibiting the (α4)2(β2)3 subtype. medchemexpress.com This allows for the investigation of the distinct physiological roles of these receptor populations.

Allosteric Binding Sites: The photo-reactive properties of this compound have been instrumental in identifying the amino acid residues that constitute the allosteric binding pocket on the α4β2 receptor. This information is crucial for the rational design of new and improved nAChR modulators.

Neuropsychiatric and Neurological Disorders: Given the involvement of α4β2 nAChRs in conditions like nicotine dependence and other neuropsychiatric disorders associated with reduced cholinergic activity, this compound serves as a valuable tool to explore the therapeutic potential of PAMs in preclinical models of these diseases. medchemexpress.comdcchemicals.com

The data gathered from studies using this compound contributes significantly to the foundational knowledge of nAChR biology and informs the ongoing development of novel therapeutic strategies targeting this important receptor system.

PropertyValue
Molecular Formula C₁₈H₁₉ClN₄O·HCl
Molecular Weight 379.28 g/mol
CAS Number 2250025-94-4

Detailed Research Findings

This compound has been shown to be a potent positive allosteric modulator of α4β2 nAChRs, with EC₅₀ values of 20 nM for rat and 18 nM for human receptors. tocris.com It displays selectivity for human α4β2 over other nAChR subtypes such as hα3β2, hα3β4, and hα7. tocris.com Interestingly, it acts as an inhibitor of (α4)₂(β₂)₃, muscle-type, and Torpedo nAChRs with IC₅₀ values of 0.5 µM, 0.7 µM, and 0.2 µM, respectively. tocris.com However, it does not inhibit (α4)₃(β₂)₂ receptors. tocris.com In Xenopus laevis oocytes, CMPI at concentrations of 0.01-10 µM potentiates (α4)₃(β₂)₂ receptors, which have low acetylcholine sensitivity, but not (α4)₂(β₂)₃ receptors, which have high acetylcholine sensitivity. medchemexpress.com

Receptor SubtypeEffect of this compoundPotency (EC₅₀/IC₅₀)
rat α4β2 nAChR Positive Allosteric Modulator20 nM (EC₅₀)
human α4β2 nAChR Positive Allosteric Modulator18 nM (EC₅₀)
(α4)₃(β₂)₂ nAChR Positive Allosteric Modulator0.26 µM (EC₅₀ for ACh enhancement)
(α4)₂(β₂)₃ nAChR Inhibitor0.5 µM (IC₅₀)
muscle-type nAChR Inhibitor0.7 µM (IC₅₀)
Torpedo nAChR Inhibitor0.2 µM (IC₅₀)

Properties

Molecular Formula

C18H19ClN4O.HCl

Molecular Weight

379.28

Synonyms

3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Characterization of CMPI Hydrochloride as a Positive Allosteric Modulator

This compound has been identified as a potent and selective positive allosteric modulator, primarily targeting the α4β2 subtype of nAChRs. rndsystems.combio-techne.com Unlike direct agonists that bind to the primary acetylcholine (B1216132) (ACh) binding site to activate the receptor, PAMs like this compound bind to a different, allosteric site. unimi.it This binding event modulates the receptor's function, typically by enhancing its response to the endogenous neurotransmitter, acetylcholine. unimi.it

Potentiation of Acetylcholine-Evoked Currents

A key characteristic of this compound is its ability to significantly potentiate the currents evoked by acetylcholine at specific nAChR subtypes. nih.gov In studies using Xenopus oocytes expressing (α4)3(β2)2 nAChRs, CMPI was found to enhance the response to a 10 µM concentration of ACh by as much as 400%. nih.gov This potentiation occurs with an EC50 value of approximately 1 µM. nih.gov Further research has shown that this compound is a potent potentiator of α4β2 nAChRs, with EC50 values of 20 nM for rat and 18 nM for human receptors. rndsystems.combio-techne.com Another study reported that this compound enhances the response of (α4)3(β2)2 nAChRs to 10 µM ACh with an EC50 of 0.26 µM. medchemexpress.comchemsrc.com This potentiation manifests as a leftward shift in the ACh concentration-response curve, indicating an increased sensitivity of the receptor to ACh without altering its maximum efficacy. nih.gov For instance, 1 µM of CMPI can cause an approximately 100-fold left-shift of the ACh concentration-response curve. nih.gov

Table 1: Potentiation of Acetylcholine-Evoked Currents by this compound

Receptor Subtype Agonist Concentration Potentiation EC50 of Potentiation Reference
(α4)3(β2)2 nAChR 10 µM ACh 400% ~1 µM nih.gov
rat α4β2 nAChR Not specified Not specified 20 nM rndsystems.combio-techne.com
human α4β2 nAChR Not specified Not specified 18 nM rndsystems.combio-techne.com

Allosteric Binding Site Identification

The allosteric nature of this compound's action means it binds to a site on the nAChR that is distinct from the acetylcholine binding sites. unimi.it Research has focused on pinpointing this specific binding location. Studies have shown that the α4:α4 subunit interface, present in the (α4)3(β2)2 nAChR stoichiometry, is crucial for the binding and modulatory effects of CMPI. nih.gov Site-directed mutagenesis and computational analyses have identified specific amino acid residues at this interface that are critical for CMPI's potentiation. These include α4Gly-41, α4Lys-64, and α4Thr-66. medchemexpress.cn Interestingly, substitutions at other residues known to be important for the binding of other PAMs or agonists at the α4:α4 interface, such as α4His-116, did not affect CMPI's potentiation. medchemexpress.cn However, substitutions at α4Gln-124 and α4Thr-126 did reduce potentiation by CMPI, suggesting a partial overlap in binding sites with other modulators. medchemexpress.cn The intrinsic photoreactivity of a tritiated form of CMPI, [3H]CMPI, has also been utilized to photolabel its binding sites, further aiding in the precise mapping of its interaction with the receptor. nih.gov

Nicotinic Acetylcholine Receptor Subtype Selectivity and Specificity

A defining feature of this compound is its high degree of selectivity for certain nAChR subtypes, which is a critical factor for its potential as a research tool and therapeutic agent.

Selectivity for Human α4β2 nAChRs

This compound demonstrates marked selectivity for human α4β2 nAChRs over other subtypes such as hα3β2, hα3β4, and hα7. rndsystems.combio-techne.com This selectivity is significant because the α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are implicated in a variety of neurological processes. The compound's ability to preferentially modulate this specific subtype allows for more targeted investigation of its physiological roles.

Modulation of Specific nAChR Subunit Interfaces (e.g., α4:α4)

The modulatory action of this compound is highly specific to nAChRs that possess an α4:α4 subunit interface. medchemexpress.comchemsrc.com This interface is characteristic of the (α4)3(β2)2 stoichiometry of the α4β2 nAChR. nih.govresearchgate.net The selective potentiation of this particular isoform highlights the α4:α4 interface as a key drug target. medchemexpress.cn The presence of this interface is a prerequisite for the binding and subsequent allosteric modulation by CMPI. nih.gov

Inhibitory Effects on Other nAChR Subtypes (e.g., (α4)₂(β2)₃, muscle-type, Torpedo nAChRs)

In contrast to its potentiating effects on (α4)3(β2)2 nAChRs, this compound exhibits inhibitory actions on other nAChR subtypes. bio-techne.com It inhibits the high-sensitivity (α4)2(β2)3 nAChR isoform, as well as muscle-type and Torpedo nAChRs. bio-techne.commedchemexpress.comchemsrc.com Studies have determined the IC50 values for this inhibition to be 0.5 µM for (α4)2(β2)3, 0.7 µM for muscle-type, and 0.2 µM for Torpedo nAChRs. rndsystems.combio-techne.com At a concentration of 10 µM, CMPI inhibits the ACh responses of (α4)2(β2)3 nAChRs by approximately 35%. nih.gov This dual action—potentiation of one subtype while inhibiting others—underscores the compound's complex pharmacological profile and its utility in dissecting the functions of different nAChR isoforms.

Table 2: Inhibitory Effects of this compound on nAChR Subtypes

Receptor Subtype IC50 Reference
(α4)2(β2)3 nAChR 0.5 µM rndsystems.combio-techne.com
Muscle-type nAChR 0.7 µM rndsystems.combio-techne.com

Molecular Determinants of Allosteric Potentiation

Identification of Critical Amino Acid Residues (e.g., α4Gly41, α4Lys64, α4Thr66)

Research utilizing site-directed mutagenesis and computational analysis has been instrumental in identifying the specific amino acid residues at the α4:α4 subunit interface that are crucial for the allosteric potentiation by CMPI. researchgate.net Studies have pinpointed a unique set of residues within the α4 subunit that are critical for CMPI's binding and efficacy.

Specifically, the amino acid residues α4Gly41, α4Lys64, and α4Thr66 have been identified as essential for the potentiation of (α4)3(β2)2 nAChRs by CMPI. researchgate.net When these residues are substituted through mutagenesis, the potentiating effect of CMPI is significantly reduced. researchgate.net This finding highlights that the binding site for CMPI is distinct from that of other modulators. For instance, substitution at position α4H116, a known determinant for the binding of the agonist NS9283, does not diminish potentiation by CMPI. researchgate.net However, the binding sites for CMPI and NS9283 may partially overlap, as substitutions at α4Gln124 and α4Thr126 reduce the potentiation by both compounds. researchgate.net These results delineate the specific amino acid contributions to the α4:α4 subunit extracellular interface that govern nAChR potentiation by CMPI. researchgate.net

Table 1: Critical Amino Acid Residues in α4 Subunit for CMPI Potentiation
Amino Acid ResidueRole in CMPI PotentiationEffect of MutationSource
α4Gly41Critical for potentiationSubstitution reduces CMPI potentiation researchgate.net
α4Lys64Critical for potentiationSubstitution reduces CMPI potentiation researchgate.net
α4Thr66Critical for potentiationSubstitution reduces CMPI potentiation researchgate.net
α4H116Not critical for CMPISubstitution does not reduce CMPI potentiation researchgate.net
α4Gln124Contributes to bindingSubstitution reduces potentiation by both CMPI and NS9283 researchgate.net
α4Thr126Contributes to bindingSubstitution reduces potentiation by both CMPI and NS9283 researchgate.net

Role of Subunit Stoichiometry in Modulatory Effects

The subunit stoichiometry of α4β2 nAChRs plays a definitive role in their response to this compound. These receptors predominantly assemble into two different stoichiometric forms: a high-sensitivity (α4)2(β2)3 pentamer and a low-sensitivity (α4)3(β2)2 pentamer. CMPI exhibits remarkable selectivity for the (α4)3(β2)2 stoichiometry. researchgate.netresearchgate.net

CMPI acts as a potent positive allosteric modulator specifically at the (α4)3(β2)2 receptor subtype. researchgate.net This selectivity is attributed to the presence of an α4:α4 subunit interface, which exists only in the (α4)3(β2)2 arrangement and is believed to house the binding site for CMPI. researchgate.net In stark contrast, CMPI does not potentiate the (α4)2(β2)3 receptor subtype; instead, it acts as an inhibitor at this stoichiometry. tocris.com This differential modulation underscores the importance of the receptor's subunit composition in determining the pharmacological outcome of ligand binding. The selective potentiation of (α4)3(β2)2 receptors makes the α4:α4 interface a significant target for therapeutic drug design. researchgate.net

Table 2: Effect of CMPI on Different nAChR Subtypes and Stoichiometries
Receptor Subtype / StoichiometryEffect of CMPIReported Value (IC₅₀)Source
(α4)₃(β2)₂Positive Allosteric ModulatorN/A (Potentiator) researchgate.net
(α4)₂(β2)₃Inhibitor0.5 μM tocris.com
Muscle-type nAChRInhibitor0.7 μM tocris.com
Torpedo nAChRInhibitor0.2 μM tocris.com

Mechanisms of Photoincorporation into Amino Acid Side Chains

A significant feature of this compound is its ability to function as a photolabeling agent. This property stems from the molecule's chemical structure, which allows it to form a covalent bond with nearby amino acid residues upon exposure to ultraviolet light. Specifically, CMPI can photoincorporate into both aliphatic and nucleophilic amino acid side chains. tocris.com This process transforms the reversible, non-covalent binding of CMPI into an irreversible, covalent linkage, effectively "tagging" the amino acids that constitute its binding pocket within the receptor protein.

Utility in Receptor Dynamics Investigations

The photoincorporation capability of CMPI is a powerful tool for investigating the structure and dynamics of nAChRs. By covalently labeling its binding site, CMPI allows researchers to precisely identify the amino acid residues that it interacts with. This has been practically applied in studies where [3H]CMPI photolabeling successfully identified interactions with residues such as α4Gly-41 and α4Lys-64 at the α4:α4 subunit interface, confirming the location of the allosteric binding site.

This technique provides invaluable, high-resolution information about the architecture of the binding pocket, which is crucial for understanding the molecular basis of allosteric modulation. Furthermore, by "trapping" the receptor in a CMPI-bound state, photolabeling can be used to study the specific conformational changes that occur during receptor potentiation. This detailed mapping of binding sites and investigation of receptor dynamics is essential for the rational design of new therapeutic agents with improved selectivity and efficacy.

Pre Clinical Pharmacological and Biological Investigations

In Vitro Characterization of Receptor Activity

The in vitro properties of CMPI hydrochloride have been extensively studied to understand its interaction with nAChRs.

Concentration-Response Relationships (EC₅₀ values in rat and human α4β2 nAChRs)

This compound acts as a potent positive allosteric modulator of α4β2 nAChRs, demonstrating significant efficacy in both rat and human variants of this receptor. tocris.combio-techne.com The half-maximal effective concentration (EC₅₀) values, which indicate the concentration of the compound required to elicit a half-maximal response, are notably low. For rat α4β2 nAChRs, the EC₅₀ value is reported to be 20 nM, while for human α4β2 nAChRs, it is 18 nM. tocris.combio-techne.comglpbio.com Another study reports an EC₅₀ of 0.26 µM for the enhancement of the response of (α4)₃(β2)₂ nAChR to acetylcholine (B1216132) (ACh). medchemexpress.comchemsrc.comdcchemicals.com This high potency suggests a strong interaction with the receptor.

ReceptorSpeciesEC₅₀ Value
α4β2 nAChRRat20 nM
α4β2 nAChRHuman18 nM
(α4)₃(β2)₂ nAChRNot Specified0.26 µM

Inhibition Concentration-Response Relationships (IC₅₀ values)

In addition to its potentiating effects, this compound also exhibits inhibitory activity at other nAChR subtypes. The half-maximal inhibitory concentration (IC₅₀) values have been determined for several of these receptors. Specifically, CMPI inhibits (α4)₂(β2)₃, human muscle-type, and Torpedo nAChRs with IC₅₀ values of 0.6 µM (or 0.5 µM), 0.7 µM, and 0.2 µM, respectively. medchemexpress.comtocris.combio-techne.comglpbio.comchemsrc.com This demonstrates a degree of selectivity in its action, as it potentiates certain α4β2 receptor stoichiometries while inhibiting others. medchemexpress.comchemsrc.com

Receptor SubtypeIC₅₀ Value (µM)
(α4)₂(β2)₃ nAChR0.5 - 0.6
Human muscle-type nAChR0.7
Torpedo nAChR0.2

Electrophysiological Assays in Heterologous Expression Systems (e.g., Xenopus laevis oocytes, transfected mammalian cells)

Electrophysiological studies using heterologous expression systems, such as Xenopus laevis oocytes and transfected mammalian cells, have been instrumental in characterizing the functional effects of this compound. medchemexpress.comtocris.comglpbio.comchemsrc.com Xenopus oocytes are a widely used model for studying ion channels and receptors due to their large size and efficient expression of injected genetic material. ecocyte.netcreative-bioarray.com In Xenopus oocytes expressing different nAChR subtypes, CMPI has been shown to potentiate the (α4)₃(β2)₂ stoichiometry, which has a low sensitivity to acetylcholine. medchemexpress.comchemsrc.com Conversely, it does not potentiate the (α4)₂(β2)₃ stoichiometry, which exhibits high sensitivity to acetylcholine. medchemexpress.comchemsrc.com These assays, often employing two-electrode voltage clamp techniques, allow for the direct measurement of ion currents through the receptor channels in response to the compound, providing a detailed understanding of its modulatory and inhibitory actions. researchgate.netmdpi.com

Radioligand Binding Assays for Subtype Specificity Validation

To further validate the subtype specificity of this compound, radioligand binding assays are employed. These assays measure the ability of a compound to displace a radioactively labeled ligand that is known to bind to a specific receptor subtype. nih.gov Through these studies, the selectivity of CMPI for human α4β2 nAChRs over other subtypes such as hα3β2, hα3β4, and hα7 has been confirmed. tocris.combio-techne.comglpbio.com This technique is crucial for understanding the compound's binding profile and ensuring its targeted action. frontiersin.org

Cellular Uptake Studies and Biocompatibility in in vitro Models (e.g., HEK-293 cells)

Recent research has explored the cellular delivery of CMPI using nanoparticle formulations. researchgate.net Studies using human embryonic kidney (HEK-293) cells that stably express α4β2 nAChRs (HEK-α4β2) have been conducted to assess cellular uptake and biocompatibility. researchgate.netbvsalud.orgresearchgate.net HEK-293 cells are a common in vitro model for such investigations. nih.govnih.gov In these studies, CMPI-loaded nanoparticles were found to be highly biocompatible with the HEK-α4β2 cells across a wide range of concentrations. researchgate.netbvsalud.orgresearchgate.net Furthermore, fluorescence microscopy revealed efficient uptake of these nanoparticles by the cells. researchgate.netbvsalud.orgresearchgate.net

Pre-clinical In Vivo Pharmacological Profiles

Preclinical in vivo studies are essential for understanding the pharmacological effects of a compound in a living organism. While detailed in vivo data for this compound is limited in the provided context, the potent and selective in vitro profile suggests its potential for modulating nicotinic cholinergic activity in the central nervous system. nih.govnih.gov The development of compounds with high selectivity for specific nAChR subtypes is a key goal in neuroscience research, as it may offer therapeutic benefits while minimizing off-target effects. unimi.itunimi.it

Investigations in Rodent Models of Neurological Conditions

This compound has been identified as a compound with significant potential for the study of nicotine (B1678760) dependence and various neuropsychiatric conditions that are linked to diminished cholinergic activity in the brain. google.commedchemexpress.com Its mechanism of action, specifically as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR), makes it a relevant candidate for investigation in models of cognitive dysfunction and neurodegenerative diseases like Alzheimer's disease. medchemexpress.com

While its pharmacological profile suggests therapeutic potential, specific studies detailing the use of this compound in rodent models of these neurological conditions have not been extensively published in the available literature. Animal models are crucial in preclinical research for bridging the gap between in vitro findings and human clinical trials, allowing for the study of complex disease processes and the safety of new medical interventions. mdpi.com The development of novel therapies for conditions such as Alzheimer's disease, stroke, and other neurological disorders relies heavily on data from preclinical animal models. hmri.org Future research may involve evaluating this compound in established rodent models, such as those that mimic the cognitive deficits or neuropathological changes associated with these human diseases. frontiersin.org

Studies on Cholinergic Activity Modulation in Animal Models

The primary mechanism of this compound involves the modulation of cholinergic activity, specifically through its interaction with nicotinic acetylcholine receptors (nAChRs). It is characterized as a potent positive allosteric modulator (PAM) of α4β2 nAChRs. tocris.com Studies using animal-derived systems, such as Xenopus laevis oocytes expressing these receptors, have been instrumental in characterizing its function.

In these models, this compound has been shown to enhance the response of the (α4)3(β2)2 nAChR isoform to the endogenous neurotransmitter acetylcholine (ACh). dcchemicals.comresearchgate.net This potentiation highlights the role of the α4:α4 subunit interface, which is present only in the (α4)3(β2)2 nAChR isoform, as a significant and promising drug target. researchgate.net

Further investigation into its mechanism using Xenopus oocytes revealed that this compound is a high-affinity, high-efficacy agonist at this specific α4:α4 binding site. researchgate.net Its ability to directly, albeit weakly, activate the receptor is attributed to its inability to productively engage with the conventional α4:β2 binding interfaces. researchgate.net These findings support the therapeutic strategy of using ligands specific to the α4:α4 interface to augment the effects of acetylcholine in conditions associated with reduced nAChR activity. researchgate.net The compound is potent at both rat and human α4β2 receptors, demonstrating its relevance for preclinical rodent studies. tocris.com

Table 1: Potency of this compound on α4β2 nAChRs
Receptor SpeciesReceptor SubtypeEffectPotency (EC50)Reference
Ratα4β2 nAChRPositive Allosteric Modulation20 nM tocris.com
Humanα4β2 nAChRPositive Allosteric Modulation18 nM tocris.com
Human (expressed in oocytes)(α4)3(β2)2 nAChREnhancement of ACh Response (10 µM)0.26 µM dcchemicals.com

Pharmacodynamic Marker Assessment in Animal Models

The assessment of pharmacodynamic (PD) markers in animal models is a critical component of preclinical drug development. nih.gov These markers provide essential information on the relationship between drug concentration and its pharmacological effect, helping to establish target engagement and optimize dosing for clinical trials. google.comnih.gov For a central nervous system-active compound like this compound, relevant PD markers could include direct measures of receptor occupancy in the brain, downstream signaling pathway modulation, or changes in neurotransmitter levels in specific brain regions.

However, based on the reviewed scientific literature, specific preclinical studies detailing the assessment of pharmacodynamic markers for this compound in animal models have not been described. Such investigations would be a necessary step to further characterize its in vivo effects and support its development for treating neurological disorders.

Synthetic Methodologies and Chemical Modifications for Research

Established Synthetic Routes for CMPI Hydrochloride

The chemical compound this compound, with the systematic IUPAC name 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, is a notable positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). tocris.com Its synthesis emerged from research focused on the development of subtype-selective nAChR modulators. While specific, detailed step-by-step synthetic procedures from commercial starting materials are often proprietary, the general approach is understood from the literature on related heterocyclic compounds.

The synthesis is centered on the strategic construction of the core pyrazole-isoxazole scaffold. Research efforts have typically involved the optimization of pyrazole (B372694) and isoxazole (B147169) derivatives to enhance binding specificity and potency. The synthesis of such complex heterocyclic systems often employs multi-component reactions or sequential coupling strategies. For instance, the Biginelli reaction is a well-known method for producing dihydropyrimidinones, and reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), a different compound sharing the same acronym, have been utilized as activating agents in similar complex syntheses. researchgate.net The construction of the specific CMPI structure would likely involve the formation of the substituted pyrazole ring, followed by the creation of the isoxazole ring, and finally, the coupling with the piperidine (B6355638) moiety. Reagents such as 2-chloro-1-methylpyridinium iodide are known to be effective condensing agents for forming ester or amide bonds under mild conditions, a type of reaction that could be employed in the final steps of assembling complex molecules or their analogues. acs.orgacs.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are critical for probing biological mechanisms and developing improved research tools. For a molecule like CMPI, which has a complex structure with multiple modification points—the chlorophenyl group, the pyrazole ring, and the piperidine moiety—chemists can create a wide variety of derivatives. Even minor chemical alterations can result in significantly different pharmacological profiles, enabling the design of highly selective modulators. researchgate.net

The synthesis of analogues often employs established chemical reactions. For example, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 2-chloro-1-methylpyridinium iodide (CMPI, the condensing agent) are used to create new ester or amide linkages, thereby adding different functional groups to a core structure. preprints.orgmdpi.com In the synthesis of analogues for other complex natural products, CMPI has been used to facilitate challenging coupling steps, such as macrolactonization or esterification of sterically hindered alcohols. acs.orgacs.orgmdpi.com A similar strategy could be applied to the this compound structure to explore how different substituents on the piperidine nitrogen or other parts of the molecule affect its activity as an nAChR modulator.

Nanoformulation Strategies for Enhanced Delivery in Research Models

To improve the utility of hydrophobic research compounds like CMPI in aqueous biological systems, nanoformulation strategies are employed. A recent study focused on developing a nanoformulation of CMPI to enhance its delivery for research purposes. researchgate.net

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating nanoparticles (NPs) for drug delivery. bezmialemscience.org Due to its hydrophobic nature, CMPI can be effectively encapsulated within the core of PLGA nanoparticles. researchgate.net The nanoprecipitation method, also known as the solvent displacement method, is a common and straightforward technique used for this purpose. researchgate.netnih.govrsc.org

In this process, CMPI and the PLGA polymer are dissolved in a water-miscible organic solvent. rsc.org This organic solution is then added dropwise to an aqueous solution, often containing a stabilizer, under stirring. rsc.org The rapid diffusion of the organic solvent into the water causes the PLGA and the encapsulated drug to precipitate, forming solid nanoparticles. researchgate.netrsc.org This method allows for the creation of CMPI-loaded PLGA nanoparticles (CMPI-PLGA NPs) with a drug loading content of approximately 10 ± 1.2% by weight. researchgate.net

The physicochemical properties of nanoparticles are crucial as they determine their behavior in biological systems. mdpi.com Key characteristics include particle size, size distribution (polydispersity index or PDI), and surface charge (zeta potential). biotech-asia.orgrsc.org These are typically measured using dynamic light scattering (DLS) and electrophoretic light scattering, respectively. bezmialemscience.orgbiotech-asia.org For CMPI-PLGA NPs, the hydrodynamic size was found to be in the range of 60 to 150 nm. researchgate.net The surface charge analysis confirmed that the CMPI was successfully loaded into the nanoparticle core. researchgate.net These nanoparticles demonstrated stability for extended periods in biological media. researchgate.net

Table 1: Colloidal Properties of CMPI-PLGA Nanoparticles
PropertyValueTechnique
Hydrodynamic Size60 - 150 nm researchgate.netDynamic Light Scattering (DLS) researchgate.net
Drug Loading Content10 ± 1.2% by weight researchgate.netNot specified
Drug EncapsulationCore Encapsulation researchgate.netSurface Charge Analysis researchgate.net
StabilityStable for over 40 days in biological media researchgate.netNot specified

Studying the in vitro drug release profile is essential to predict how a nanoformulation will behave in a physiological environment. The release of a drug from PLGA nanoparticles typically follows a multiphasic pattern, starting with an initial "burst release" of the drug adsorbed on the surface, followed by a sustained release phase governed by drug diffusion and polymer degradation. mdpi.comresearchgate.net

For CMPI-PLGA NPs, the in vitro release was studied under physiological conditions (pH 7.4). researchgate.net The results showed an initial burst release of approximately 20% of the encapsulated CMPI within the first 5 hours. researchgate.net Following this initial phase, a sustained release of the compound was observed. researchgate.net This release profile—an initial burst followed by prolonged, steady release—is advantageous for research applications as it can help maintain a consistent concentration of the compound over an extended period, potentially improving therapeutic efficacy and reducing the need for frequent administration in experimental models. researchgate.net

Table 2: In Vitro Release Profile of CMPI from PLGA Nanoparticles at pH 7.4
Time IntervalCumulative Release (%)Release Phase
0 - 5 hours~20% researchgate.netInitial Burst Release researchgate.net
> 5 hoursSustained Release researchgate.netDiffusion and Degradation Controlled researchgate.netmdpi.com

Optimization of Brain Bioavailability in Pre-clinical Delivery Systems

The effective delivery of therapeutic agents to the brain is a significant challenge in the development of treatments for central nervous system disorders. The blood-brain barrier (BBB) restricts the passage of many molecules from the bloodstream into the brain, limiting their therapeutic efficacy. Research has focused on developing strategies to enhance the brain bioavailability of promising compounds like this compound.

Detailed Research Findings

One of the primary strategies explored for enhancing the brain delivery of this compound involves the use of nanoparticle-based delivery systems. A notable study focused on the formulation of this compound into nanoparticles made from poly(l-lactic-co-glycolic) acid (PLGA), a biodegradable and biocompatible polymer approved by the US Food and Drug Administration. medkoo.com

In this preclinical research, CMPI was encapsulated within the hydrophobic core of PLGA nanoparticles using a nanoprecipitation method. medkoo.com This formulation aimed to improve the solubility of the otherwise sparingly soluble compound in aqueous environments and facilitate its transport across the blood-brain barrier.

The resulting CMPI-loaded PLGA nanoparticles exhibited favorable characteristics for drug delivery. The hydrodynamic size of these nanoparticles was found to be in the range of 60 to 150 nanometers, a size considered suitable for avoiding rapid clearance from the body and for potential cellular uptake. medkoo.com The nanoparticles were also stable for extended periods in biological media. medkoo.com

An in-vitro drug release study demonstrated that the PLGA nanoparticles provided a sustained release of this compound under physiological conditions. medkoo.com This controlled release is a desirable feature for maintaining therapeutic concentrations of the drug over a longer duration. Furthermore, the nanoparticles were found to be highly biocompatible with human embryonic kidney (HEK-293) cells that were engineered to express the α4β2 nicotinic acetylcholine receptor, the target of this compound. medkoo.com

To visualize the cellular uptake of the delivery system, the PLGA nanoparticles were labeled with a fluorescent marker. Microscopic studies showed efficient uptake of the nanoparticles by the target HEK-α4β2 cells. medkoo.com This suggests that the nanoparticle formulation can effectively deliver this compound to its target cells.

The research highlights a promising approach to overcoming the challenges of delivering this compound to the brain. By encapsulating the compound in PLGA nanoparticles, it is possible to enhance its stability, control its release, and facilitate its uptake by target cells. This nanoformulation strategy holds the potential to improve the pharmacokinetic profile and, most importantly, the brain bioavailability of this compound in future therapeutic applications. medkoo.com

ParameterFindingReference
Delivery System Poly(l-lactic-co-glycolic) acid (PLGA) nanoparticles medkoo.com
Encapsulation Method Nanoprecipitation medkoo.com
Nanoparticle Size 60 - 150 nm medkoo.com
Drug Release Profile Sustained release under physiological conditions medkoo.com
Biocompatibility High biocompatibility with HEK-α4β2 cells medkoo.com
Cellular Uptake Efficient uptake by HEK-α4β2 cells medkoo.com

Structure Activity Relationship Sar and Structure Based Design

Correlation Between Structural Modifications and Receptor Binding/Modulation

CMPI hydrochloride demonstrates remarkable selectivity for the low-sensitivity (LS) (α4)3(β2)2 stoichiometry of the α4β2 nAChR, with little to no effect on the high-sensitivity (HS) (α4)2(β2)3 isoform or other major nAChR subtypes like α3β2, α3β4, and α7. rndsystems.comnih.gov This selectivity is a direct result of its unique binding site at the α4:α4 subunit interface, a feature exclusive to the (α4)3(β2)2 receptor. nih.govnih.gov

The structure of CMPI, 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole, is central to its activity. The relationship between its chemical structure and its modulatory function can be understood by comparing it with other α4β2 nAChR PAMs that have different structural features and binding sites.

For instance, NS9283 is another modulator that, like CMPI, selectively potentiates the (α4)3(β2)2 isoform by acting at the α4:α4 interface. nih.govresearchgate.net Although structurally distinct from CMPI, its shared binding site and functional outcome highlight the importance of targeting this unique interface for achieving isoform selectivity. nih.govresearchgate.net

In contrast, other PAMs such as desformylflustrabromine (B1197942) (dFBr) and LY2087101 bind within the transmembrane domain (TMD) of the receptor. nih.gov This different binding location results in a different pharmacological profile. dFBr, for example, potentiates both LS and HS isoforms of the α4β2 nAChR, lacking the stoichiometry selectivity of CMPI. unimi.it LY2087101 is also a non-selective potentiator of both major α4β2 isoforms. nih.gov These differences underscore how the binding site—extracellular domain versus transmembrane domain—correlates directly with the modulator's selectivity profile.

CompoundBinding SiteSelectivity ProfilePrimary Effect
This compoundExtracellular Domain (α4:α4 interface)Selective for (α4)3(β2)2 isoform nih.govunimi.itPositive Allosteric Modulator rndsystems.com
NS9283Extracellular Domain (α4:α4 interface)Selective for (α4)3(β2)2 isoform nih.govresearchgate.netPositive Allosteric Modulator nih.govresearchgate.net
Desformylflustrabromine (dFBr)Transmembrane DomainNon-selective (potentiates both (α4)3(β2)2 and (α4)2(β2)3 isoforms) unimi.itPositive Allosteric Modulator d-nb.info
LY2087101Transmembrane Domain (α4 intrasubunit)Non-selective (potentiates both (α4)3(β2)2 and (α4)2(β2)3 isoforms) nih.govPositive Allosteric Modulator nih.gov

Identification of Pharmacophoric Features for α4β2 nAChR Potentiation

A pharmacophore model for ligands targeting the α4:α4 binding site can be derived from the structures of CMPI and NS9283. nih.govresearchgate.net The binding of these compounds in a unique pocket within this interface explains their selectivity. The key features necessary for potentiation at this site involve a combination of specific steric and electronic properties that facilitate interaction with key amino acid residues.

The essential pharmacophoric elements for selective (α4)3(β2)2 potentiation include:

Aromatic/Hydrophobic Groups: The o-chlorophenyl group of CMPI and the benzonitrile (B105546) moiety of NS9283 likely engage in hydrophobic interactions within the binding pocket.

Hydrogen Bond Acceptors/Donors: The isoxazole (B147169) and pyrazole (B372694) rings of CMPI contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors. Similarly, the oxadiazole and pyridine (B92270) rings of NS9283 serve this function. These features are crucial for anchoring the ligand correctly within the binding site.

Basic Nitrogen Center: The piperidine (B6355638) ring in CMPI contains a basic nitrogen that is protonated at physiological pH. This positive charge can form critical cation-π or ionic interactions with aromatic or acidic residues in the receptor.

Pharmacophoric FeatureStructural Moiety in CMPIPutative Interaction
Hydrophobic Regiono-Chlorophenyl ringHydrophobic interactions
Hydrogen Bond AcceptorIsoxazole and Pyrazole Nitrogens/OxygensHydrogen bonding with receptor residues
Positively Charged CenterPiperidine NitrogenCation-π or electrostatic interactions

Computational Modeling and Molecular Docking for Ligand-Receptor Interactions

The elucidation of CMPI's binding mode has been significantly advanced by computational modeling and molecular docking studies, particularly following the availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the (α4)3(β2)2 nAChR. nih.govresearchgate.net These studies have confirmed that CMPI binds at the extracellular α4:α4 subunit interface, distinct from the orthosteric agonist binding sites located at the α4:β2 interfaces. nih.govnih.gov

Molecular docking simulations have provided detailed insights into the specific ligand-receptor interactions:

Induced Fit Docking: Studies using induced fit docking protocols have shown that CMPI settles into a unique pocket at the α4:α4 interface. nih.gov

Key Residue Interactions: Photolabeling experiments using [3H]CMPI, combined with computational models, have identified specific amino acid residues critical for its allosteric effects. These include interactions with residues such as α4Gly-41 and α4Lys-64 at the α4:α4 interface. nih.gov The mutation of certain residues, like α4(- )K64, has been shown to alter the binding and efficacy of CMPI, further validating the predicted binding mode. nih.gov

Binding Site Dynamics: Molecular dynamics simulations have been used to explore the stability of the CMPI-receptor complex and the conformational changes associated with its binding. nih.govohiolink.edu These simulations suggest that the binding of CMPI stabilizes a receptor conformation that enhances the response to the endogenous agonist, acetylcholine (B1216132).

These computational approaches, validated by experimental data from site-directed mutagenesis, have been instrumental in building a precise model of how CMPI selectively potentiates the (α4)3(β2)2 nAChR. plos.orgohiolink.edu

Design Principles for Developing Novel Allosteric Modulators

The study of this compound and related compounds has established several key principles for the rational design of novel and selective allosteric modulators for nAChRs. mdpi.com

Targeting Allosteric Sites for Selectivity: The orthosteric binding sites for acetylcholine are highly conserved across different nAChR subtypes, making it difficult to develop subtype-selective agonists. plos.org Allosteric sites, however, often exhibit greater structural diversity. Targeting these sites, as exemplified by CMPI, is a more viable strategy for achieving high subtype selectivity. frontiersin.orgmdpi.com

Exploiting Unique Subunit Interfaces: The discovery that CMPI's selectivity for the (α4)3(β2)2 isoform is due to its binding at the unique α4:α4 interface provides a powerful design principle. researchgate.netunimi.it Future drug design efforts can focus on identifying and targeting other unique subunit interfaces present in different nAChR subtypes to develop new classes of selective modulators.

Leveraging the Advantages of Positive Allosteric Modulation: PAMs offer a significant therapeutic advantage over direct orthosteric agonists. By enhancing the effect of the endogenous neurotransmitter, PAMs maintain the natural temporal and spatial patterns of neuronal signaling. d-nb.info This can lead to a more physiological receptor response and potentially reduce the risk of receptor desensitization and other side effects associated with chronic agonist administration. frontiersin.orgd-nb.info

Integrating Computational and Experimental Approaches: The successful characterization of CMPI's binding and mechanism highlights the synergy between computational modeling and experimental validation. ohiolink.eduucl.ac.uk The use of high-resolution receptor structures, molecular docking, and molecular dynamics simulations can guide the design of new compounds, which can then be synthesized and tested experimentally to refine SAR models and confirm binding modes.

Analytical Methodologies for Cmpi Hydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in the analysis of CMPI hydrochloride, providing the means to separate the compound from impurities and quantify its concentration.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Cellular Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. tocris.combio-techne.comcphi-online.com Typically, a purity level of ≥98% is verified for research-grade this compound using this method. tocris.combio-techne.com The technique is also adept for the quantification of the compound within cellular environments. For instance, HPLC has been successfully used to measure CMPI concentrations in Human Embryonic Kidney-293 (HEK-293) cells that stably express α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net A common setup involves a Waters e2695 HPLC system equipped with a symmetric C18 column. researchgate.net The separation of CMPI from other cellular components allows for precise quantification, which is essential for understanding its cellular uptake and distribution. researchgate.net

A representative HPLC analysis might employ a C18 column with a mobile phase consisting of a mixture of a slightly acidic buffer and an organic solvent like methanol (B129727) or acetonitrile, often in an isocratic flow. nih.govnih.gov Detection is commonly performed using UV absorbance.

Spectroscopic Techniques for Structural Characterization and Interaction Studies

Spectroscopic techniques are indispensable for confirming the structural integrity of this compound and investigating its binding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both 1H and 13C NMR are utilized to ensure the compound's structural integrity by providing detailed information about the arrangement of atoms within the molecule. researchgate.net These analyses are critical for verifying the successful synthesis of the compound and for identifying any potential structural isomers or degradation products.

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound, which is 379.28 g/mol . bio-techne.com This technique provides a precise mass-to-charge ratio, corroborating the compound's elemental composition (C18H19ClN4O·HCl). tocris.combio-techne.com Beyond molecular confirmation, tandem mass spectrometry (LC-MS/MS) is a vital tool for identifying metabolites of this compound in biological systems. github.io By fragmenting the parent molecule and analyzing the resulting ions, researchers can elucidate the structures of metabolic products, offering insights into the compound's metabolic fate. github.ioresearchgate.net

Photoincorporation as an Analytical Tool for Receptor Site Mapping

A unique characteristic of this compound is its ability to be used as a photoaffinity label. tocris.combio-techne.com The compound's chlorobenzene (B131634) group facilitates photoincorporation into amino acid residues upon UV irradiation. This property is exploited to map the binding sites on its target receptors, such as the nAChR. nih.gov The process involves incubating the receptor with this compound, exposing the mixture to UV light to induce covalent cross-linking, and then digesting the receptor protein. Subsequent analysis of the resulting peptide fragments by LC-MS/MS allows for the identification of the specific amino acid residues to which CMPI has bound. This technique has been instrumental in identifying key interactions within the α4:α4 subunit interface of the (α4)3(β2)2 nAChR. nih.gov

Analytical Approaches for Quantification in Biological Matrices (for research purposes)

For research purposes, quantifying this compound in complex biological matrices such as plasma or tissue homogenates requires robust analytical methods. github.io These methods often involve a combination of liquid chromatography for separation and mass spectrometry for sensitive and specific detection (LC-MS). github.iounipd.it Sample preparation is a critical step to remove interfering substances and may include techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The use of an internal standard is common to ensure accuracy and precision in quantification. nih.gov The development of such methods is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of this compound.

Analytical Technique Application Key Findings/Parameters
HPLC Purity assessment≥98% purity confirmed tocris.combio-techne.com
Cellular quantificationMeasurement in HEK-α4β2 cells researchgate.net
NMR Spectroscopy Structural verificationConfirms structural integrity of the molecule
Mass Spectrometry Molecular weight confirmationM.Wt = 379.28 g/mol bio-techne.com
Metabolite identificationElucidation of metabolic pathways github.io
Photoincorporation with LC-MS/MS Receptor binding site mappingIdentifies specific amino acid interactions
LC-MS Quantification in biological fluidsEnables pharmacokinetic studies github.io

Conceptual Therapeutic Applications and Research Potential

Role in Research for Nicotine (B1678760) Dependence Treatment

CMPI hydrochloride holds considerable potential as a research compound in the study of nicotine dependence. medchemexpress.comdcchemicals.com Nicotine, the primary addictive substance in tobacco, exerts its effects by binding to nAChRs in the brain, particularly the α4β2 subtype. This interaction triggers the release of neurotransmitters like dopamine, which mediates the rewarding and addictive properties of nicotine. nih.gov

The unique mechanism of this compound as a positive allosteric modulator is central to its research value. Unlike a direct agonist that activates the receptor by itself, a PAM like this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132). medchemexpress.comdcchemicals.com In the context of nicotine dependence research, this allows for the investigation of modulating nAChR activity rather than simply activating or blocking it. This nuanced approach could lead to therapeutic strategies that help manage cravings and withdrawal symptoms experienced during smoking cessation. nih.govmayoclinic.orgucl.ac.uk By potentiating the (α4)3(β2)2 nAChR subtype, which has low sensitivity to acetylcholine, this compound provides a tool to explore how enhancing natural cholinergic signaling might reduce the reinforcing effects of nicotine. medchemexpress.com The study of such compounds contributes to the development of novel pharmacological strategies for treating nicotine addiction. nih.govfrontiersin.orgnih.gov

Potential in Investigating Neuropsychiatric Conditions

The potential of this compound extends to the investigation of several neuropsychiatric conditions characterized by decreased cholinergic activity in the brain. medchemexpress.comdcchemicals.com These conditions include neurodegenerative disorders like Alzheimer's disease and psychiatric disorders such as schizophrenia. targetmol.com

In Alzheimer's disease, there is a known deficit in cholinergic neurotransmission, which contributes to the cognitive decline observed in patients. medchemexpress.com Compounds that can enhance the function of remaining cholinergic neurons are therefore of great interest. As a PAM of α4β2 nAChRs, this compound offers a research avenue to explore the viability of allosterically modulating these receptors to improve cognitive function. targetmol.commedchemexpress.comtocris.com Its selectivity allows researchers to probe the specific role of the α4β2 receptor subtype in the cognitive processes affected by Alzheimer's disease. rndsystems.com

Similarly, the nAChR system has been implicated in the pathophysiology of schizophrenia. targetmol.commdpi.com Research suggests that dysfunction in this system may contribute to cognitive deficits and other symptoms of the disorder. mdpi.com While the exact mechanisms are still under investigation, compounds like this compound that can selectively modulate nAChR subtypes are valuable tools for untangling the role of the cholinergic system in schizophrenia. nih.gov By studying the effects of such modulators, researchers can gain a better understanding of the underlying neurobiology and identify potential new targets for therapeutic intervention. targetmol.com

Development as a Research Tool for nAChR System Dissection

This compound is a highly valuable research tool for dissecting the intricate workings of the nicotinic acetylcholine receptor system due to its high potency and selectivity. dcchemicals.comrndsystems.com It acts as a potent positive allosteric modulator of α4β2 nAChRs, with high efficacy for both rat and human receptor subtypes. rndsystems.commybiosource.com Crucially, it is selective for the (α4)3(β2)2 stoichiometry (low acetylcholine sensitivity) while inhibiting the (α4)2(β2)3 stoichiometry (high acetylcholine sensitivity). medchemexpress.comrndsystems.commybiosource.com

This subtype selectivity is critical for researchers aiming to differentiate the physiological and pathological roles of these distinct nAChR populations within the central nervous system. Furthermore, this compound shows selectivity for α4β2 over other nAChR subtypes like hα3β2, hα3β4, and hα7. rndsystems.commybiosource.com It also acts as an inhibitor of muscle-type and Torpedo nAChRs. rndsystems.commybiosource.com This profile allows for the precise pharmacological dissection of circuits and functions mediated by specific α4β2-containing receptors. Another significant feature is its ability to photoincorporate into amino acid side chains, which enables its use in photolabeling studies to map the binding sites on the nAChR protein. rndsystems.commybiosource.com This has been instrumental in identifying specific amino acid residues at the α4:α4 subunit interface that are critical for its allosteric effects.

Exploration of Novel Allosteric Modulator Classes

The development and characterization of this compound are part of a broader scientific effort to explore novel classes of allosteric modulators for nAChRs. nih.govtocris.com Allosteric modulation represents a sophisticated therapeutic strategy, offering the potential for greater subtype selectivity and a more finely-tuned physiological response compared to traditional orthosteric agonists or antagonists.

By binding to a site on the receptor that is distinct from the acetylcholine binding site, PAMs like this compound can enhance receptor function only when the endogenous agonist (acetylcholine) is present. This preserves the natural spatial and temporal patterns of neurotransmission. The discovery and optimization of compounds in this class, such as the substituted piperidines that led to this compound, advance the field by providing new chemical scaffolds for drug development. rndsystems.com Research into how these molecules interact with their binding pockets and modulate receptor function provides fundamental insights that can guide the design of future therapeutic agents with improved properties for treating a range of neurological and psychiatric disorders. tocris.com

Future Research Directions and Unanswered Questions

Elucidation of Complete Receptor-Ligand Structural Complexes

A significant hurdle in the rational design of next-generation α4β2 nAChR modulators is the absence of a high-resolution, complete structure of the receptor in complex with CMPI hydrochloride. While photolabeling studies using [3H]CMPI have successfully identified key interacting amino acid residues at the α4:α4 subunit interface of the (α4)3(β2)2 nAChR, this only provides a partial view of the binding pocket. science.gov These studies have been instrumental in mapping the allosteric binding site, but a comprehensive understanding of the conformational changes induced by this compound binding remains elusive. bio-techne.comtocris.com

The advent of cryogenic electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of large, flexible membrane proteins like nAChRs. unimi.ituca.edu.armdpi.combiorxiv.org Future research must prioritize obtaining the cryo-EM structure of the (α4)3(β2)2 nAChR bound to this compound. This would provide an atomic-level blueprint of the allosteric binding site, revealing the precise orientation of the ligand and the network of interactions that govern its potentiation of the receptor. Such a structure would be invaluable for understanding the mechanism of action and for guiding the structure-based design of novel PAMs with improved properties.

Advanced Pre-clinical Model Development for Efficacy and Mechanistic Studies

The therapeutic potential of this compound and other α4β2 nAChR PAMs needs to be rigorously evaluated in advanced preclinical models that more accurately recapitulate human diseases. While some in vivo studies have been conducted with other α4β2 PAMs, such as desformylflustrabromine (B1197942) (dFBr) in models of compulsive-like behavior, specific and extensive in vivo efficacy data for this compound is a critical next step. frontiersin.org

Future research should focus on utilizing a range of sophisticated preclinical models:

Genetically Engineered Mouse Models: Employing mouse models with specific mutations in the α4 or β2 subunits of the nAChR will be crucial to confirm the target engagement of this compound in a living organism and to dissect the contribution of the (α4)3(β2)2 subtype to its behavioral effects.

Disease-Specific Animal Models: Evaluating the efficacy of this compound in established animal models of neurological and psychiatric disorders where α4β2 nAChR dysfunction is implicated, such as nicotine (B1678760) addiction, cognitive deficits in schizophrenia, and certain forms of epilepsy, is paramount. unimi.iteneuro.org

Advanced In Vitro Systems: The use of human-induced pluripotent stem cell (hiPSC)-derived neurons and organoids from patients with specific neurological disorders will offer a more translationally relevant platform to study the effects of this compound on human neuronal function and dysfunction.

Novel Delivery Systems: The development of CMPI-loaded nanoparticles for enhanced brain delivery represents a significant advancement. researchgate.net Further research into optimizing these and other targeted delivery systems will be essential for maximizing therapeutic efficacy while minimizing potential peripheral side effects. researchgate.netresearchgate.net

Alternative Model Organisms: The use of organisms like zebrafish larvae for rapid toxicity and developmental screening of this compound and its analogs can provide valuable early-stage data. acs.org

Investigation of Broader Cholinergic System Interactions

While this compound exhibits high selectivity for the (α4)3(β2)2 nAChR subtype, a comprehensive understanding of its interactions with the broader cholinergic system is necessary. tocris.comrndsystems.com The cholinergic system is a complex network involving multiple receptor subtypes, synthetic and metabolic enzymes for acetylcholine (B1216132), and various neuronal pathways. wikipedia.orgmdpi.com

Key research questions that need to be addressed include:

Modulation of Acetylcholine Dynamics: Does chronic administration of this compound alter the synthesis, release, or metabolism of acetylcholine in different brain regions? mdpi.com Understanding these potential feedback mechanisms is crucial for predicting long-term therapeutic effects and potential for tolerance.

Impact on Other nAChR Subtypes: Although this compound shows inhibitory effects on (α4)2(β2)3, muscle-type, and Torpedo nAChRs at higher concentrations, the in vivo consequences of these off-target interactions need to be thoroughly investigated. bio-techne.comtocris.com

Crosstalk with Other Neurotransmitter Systems: The α4β2 nAChRs are known to modulate the release of other neurotransmitters, including dopamine. frontiersin.org In-depth studies are required to characterize how this compound-mediated potentiation of (α4)3(β2)2 nAChRs influences the activity of dopaminergic, glutamatergic, and GABAergic systems in relevant neural circuits.

Integration with Systems Biology and Cheminformatics Approaches

The vast amount of data generated from pharmacological, structural, and preclinical studies of this compound and other nAChR modulators necessitates the use of systems biology and cheminformatics approaches to extract meaningful insights. ucl.ac.uk These computational tools can help to build predictive models of drug action and to identify novel therapeutic strategies. nih.gov

Future research should integrate these approaches in the following ways:

Quantitative Systems Pharmacology (QSP) Modeling: Developing QSP models that incorporate the pharmacokinetic and pharmacodynamic properties of this compound, along with the known signaling pathways of α4β2 nAChRs, can help to predict its effects at a systems level and to optimize dosing regimens for clinical trials.

Cheminformatics-driven Lead Optimization: Utilizing cheminformatics tools to analyze structure-activity relationships (SAR) from existing α4β2 PAMs can guide the design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. acs.org Techniques like "chemical space walks" in large compound databases can help identify novel scaffolds with the potential for α4β2 nAChR modulation. acs.org

Predictive Toxicology: Computational models can be employed to predict potential off-target effects and toxicity of this compound and its derivatives, thereby de-risking the drug development process.

Development of Next-Generation nAChR Probes Based on this compound Scaffold

The unique properties of this compound make its chemical scaffold an excellent starting point for the development of novel molecular probes to study nAChRs in vitro and in vivo.

Photoaffinity Probes: The intrinsic photoreactivity of this compound has already been leveraged for photolabeling studies. science.gov The development of more advanced photoaffinity probes based on this scaffold, perhaps with different reactive groups or reporter tags, could further refine our understanding of the allosteric binding site and its dynamics.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound would enable real-time visualization of the (α4)3(β2)2 nAChR in living cells and tissues. researchgate.netnih.govsnmjournals.org These probes would be invaluable for studying receptor trafficking, subcellular localization, and dynamic changes in response to various stimuli.

Positron Emission Tomography (PET) Ligands: The development of a radiolabeled version of this compound suitable for PET imaging would allow for the non-invasive in vivo quantification and mapping of (α4)3(β2)2 nAChRs in the human brain. unimi.it This would be a powerful tool for diagnosing diseases associated with α4β2 nAChR dysregulation and for monitoring the efficacy of therapeutic interventions.

By addressing these future research directions and unanswered questions, the scientific community can build upon the foundational knowledge of this compound to unlock new therapeutic possibilities for a range of debilitating neurological and psychiatric disorders.

Q & A

Q. What are the optimal storage and handling protocols for CMPI hydrochloride in laboratory settings?

this compound should be stored at -20°C in powder form, with dissolved aliquots kept at -80°C for long-term stability . To prevent degradation, avoid repeated freeze-thaw cycles. For solubility, prepare stock solutions in DMSO (up to 100 mM) or water (up to 50 mM), ensuring compatibility with experimental buffers . Document storage conditions rigorously to maintain batch consistency.

Q. How should researchers design initial dose-response experiments for this compound on α4β2 nAChRs?

Start with a concentration range of 1 nM–10 µM , based on reported EC50 values (e.g., 0.26 µM for (α4)(β2) nAChRs in human models) . Use acetylcholine (ACh) at 10 µM as a co-agonist to assess allosteric modulation . Validate results with positive controls (e.g., PNU-120596 for α7 nAChRs) to confirm specificity.

Q. What methods are recommended to verify the purity and stability of this compound in experimental preparations?

Employ HPLC-UV or LC-MS to confirm purity (>98%) . Monitor stability in solution via spectrophotometric scans (200–400 nm) over 24 hours. For functional assays, compare fresh and stored aliquots using electrophysiology (e.g., patch-clamp) to detect activity loss .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported EC50 values for this compound across species and receptor subtypes?

The EC50 for human α4β2 nAChRs (18 nM ) differs from rat models (20 nM ) due to species-specific subunit interfaces . For (α4)3(β2)2 vs. (α4)2(β2)3 stoichiometries, use single-channel recording to quantify open probabilities, as CMPI exhibits inhibitory effects (IC50 = 0.5 µM) only on the latter . Standardize expression systems (e.g., Xenopus oocytes vs. HEK cells) to minimize variability .

Q. What experimental strategies can confirm this compound’s selectivity for α4β2 nAChRs over α3β4 or α7 subtypes?

Conduct competitive binding assays with selective antagonists (e.g., α-conotoxin AuIB for α3β4). Use fluorescence-based calcium imaging to compare responses in α4β2-transfected cells versus other subtypes . For α7 nAChRs, combine CMPI with PAMs like NS-6740 to rule out cross-reactivity .

Q. How does this compound’s dual role as a modulator and inhibitor depend on nAChR subunit composition?

The inhibitory effect on (α4)2(β2)3 receptors (IC50 = 0.5 µM) arises from steric hindrance at the β2-β2 interface, which is absent in (α4)3(β2)2 . To test this, employ subunit mutagenesis (e.g., β2 subunit chimeras) and evaluate current inhibition via voltage-clamp recordings. Pair with molecular docking simulations to map binding sites .

Q. What methodologies address contradictions in this compound’s photoincorporation behavior and functional outcomes?

CMPI’s ability to photoincorporate into aliphatic side chains may alter receptor dynamics . Use cysteine-scanning mutagenesis combined with UV irradiation to identify covalent binding sites. Validate functional changes using two-electrode voltage clamp in modified vs. wild-type receptors.

Data Analysis and Interpretation

Q. How should researchers analyze concentration-response curves when CMPI exhibits partial modulation?

Fit data to a Hill equation with variable cooperativity (nH). For biphasic curves (e.g., potentiation at low concentrations, inhibition at high), apply a two-site model. Normalize responses to ACh alone and account for desensitization kinetics .

Q. What statistical approaches are suitable for comparing CMPI’s effects across multiple nAChR subtypes?

Use ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-linear EC50/IC50 relationships, apply logistic regression with 95% confidence intervals. Report effect sizes (e.g., Cohen’s d) to highlight biological significance .

Ethical and Collaborative Considerations

Q. How can academic researchers obtain this compound for non-commercial studies?

Collaborate with institutions that synthesize the compound under Material Transfer Agreements (MTAs) . Reference purity certificates and batch-specific data in publications. For independent synthesis, follow protocols from peer-reviewed studies and validate products via NMR and mass spectrometry .

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